3-(Propionyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

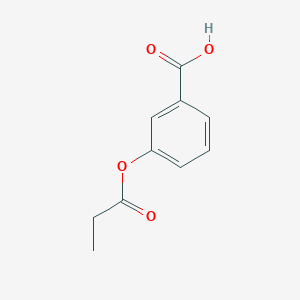

Structure

3D Structure

Properties

IUPAC Name |

3-propanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSHSYUJJSWWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596055 | |

| Record name | 3-(Propanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51988-36-4 | |

| Record name | 3-(Propanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Propionyloxy)benzoic Acid

This document provides an in-depth technical overview of 3-(Propionyloxy)benzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide covers its core properties, a validated synthesis protocol, principal applications, and analytical characterization, grounded in established scientific principles.

Introduction and Core Identification

Chemical Name: this compound CAS Number: 51988-36-4[1][2][3][4] Synonyms: 3-Propanoyloxybenzoic acid, Benzoic acid, m-hydroxy-, propionate[1][3][5]

This compound is a derivative of 3-hydroxybenzoic acid, an important metabolite and synthetic building block.[6][7][8] The introduction of the propionyloxy group at the meta-position of the benzoic acid scaffold modifies its physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. Its structure combines a carboxylic acid function with an ester, offering dual reactivity for further chemical transformations.

Physicochemical and Safety Data Summary

A clear understanding of a compound's properties is foundational to its effective and safe application in a research setting. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 51988-36-4 | [1][2][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [2][4] |

| Boiling Point | 347.9 °C | |

| Flash Point | 139.20 °C | |

| Purity | ≥95-96% (Typical) | [1][2] |

| Storage Conditions | Sealed in dry, room temperature or 2°C - 8°C | [2][4] |

| GHS Hazard Statements | H302, H315, H319, H335 | [2][4] |

| GHS Signal Word | Warning | [2][4] |

Synthesis Protocol: Esterification of 3-Hydroxybenzoic Acid

The most direct and common method for preparing this compound is through the esterification of 3-hydroxybenzoic acid with a propionylating agent. The following protocol describes a robust and scalable laboratory procedure.

Expert Insight: The choice of propionic anhydride over propionyl chloride is often favored in scaled-up lab settings. While propionyl chloride is highly reactive, it produces corrosive HCl gas as a byproduct. Propionic anhydride yields propionic acid, which is less volatile and easier to manage, simplifying the reaction workup.

Step-by-Step Methodology

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethyl acetate (100 mL) to dissolve the starting material. Subsequently, add propionic anhydride (15.6 g, 0.12 mol) to the solution. A slight excess of the anhydride ensures the complete conversion of the phenolic hydroxyl group.

-

Catalysis (Optional but Recommended): For enhanced reaction kinetics, a catalytic amount of an acid scavenger like triethylamine (1-2 mL) or a gentle acid catalyst can be introduced.

-

Reaction: The mixture is stirred at room temperature and gently heated to reflux (approx. 77°C for ethyl acetate) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated and washed sequentially with a 5% sodium bicarbonate solution to remove unreacted acid, followed by brine.

-

Purification and Validation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9] For high-purity applications, the resulting solid should be recrystallized from an appropriate solvent system (e.g., ethanol/water). The final product's identity and purity must be confirmed via analytical methods as described in the characterization section.

Synthesis Workflow Diagram

Caption: A validated workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate. Its bifunctional nature (ester and carboxylic acid) allows for selective chemical modifications.

-

Pharmaceutical Intermediates: The molecule is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The propionyloxy group can act as a protecting group for the phenolic hydroxyl or be part of a final API structure designed to modulate properties like lipophilicity or metabolic stability. While specific drug pathways are often proprietary, its structural motif is relevant in compounds targeting inflammatory or metabolic diseases.

-

Antithrombotic Research: There is evidence suggesting that this compound itself may have biological effects, including altering platelet aggregation and the function of polymorphonuclear leukocytes, indicating potential for investigation as an antithrombotic agent.

-

Material Science: Derivatives of hydroxybenzoic acids are used in the production of specialty polymers, resins, and plasticizers.[7] The specific properties imparted by the propionyloxy group can be exploited to create materials with tailored thermal or mechanical characteristics.

-

Prodrug Strategies: The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing a parent drug (like 3-hydroxybenzoic acid or a derivative) at a controlled rate. This is a common strategy in drug development to improve bioavailability or reduce side effects.

Logical Relationship Diagram

Caption: Key application areas for this compound.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system for the synthesis protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides confirmation of the proton environment. Expected signals include the ethyl group's triplet and quartet, aromatic protons, and the carboxylic acid proton.

-

¹³C NMR: Confirms the carbon skeleton, including signals for the carbonyls of the ester and carboxylic acid, and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

Acceptance Criterion: A pure sample should exhibit a single major peak, accounting for >98% of the total peak area.

-

This comprehensive guide provides the foundational knowledge required for the effective use of this compound in a scientific research and development context. Adherence to the described synthesis and validation protocols will ensure high-quality material for downstream applications.

References

- Biosynth. (n.d.). This compound | 51988-36-4.

- ChemScene. (n.d.). 51988-36-4 | 3-Propionyloxybenzoic acid.

- Sigma-Aldrich. (n.d.). This compound | 51988-36-4.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:51988-36-4.

- ChemicalBook. (n.d.). This compound | 51988-36-4.

-

National Center for Biotechnology Information. (n.d.). 3-(Propanoyloxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound | 51988-36-4.

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

- BLD Pharm. (n.d.). 51988-36-4|this compound.

-

Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

- TargetMol. (n.d.). 3-Hydroxybenzoic acid | Endogenous Metabolite.

-

PubMed Central. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 51988-36-4 [sigmaaldrich.com]

- 3. This compound - CAS:51988-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 51988-36-4 [amp.chemicalbook.com]

- 5. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

3-(Propionyloxy)benzoic acid physical and chemical properties

An In-depth Technical Guide to 3-(Propionyloxy)benzoic Acid

Introduction

This compound, also known as 3-propanoyloxybenzoic acid, is a derivative of benzoic acid characterized by a propionyloxy group at the meta-position of the benzene ring.[1][2][3] This bifunctional molecule, containing both a carboxylic acid and an ester group, holds interest for researchers in medicinal chemistry and drug development. Its structure suggests potential as a prodrug, where the ester linkage could be enzymatically or chemically cleaved in vivo to release an active parent molecule. Preliminary research indicates that this compound may have significant effects on platelet aggregation and blood clotting, suggesting its potential as an antithrombotic agent. This guide provides a comprehensive overview of its core physical and chemical properties, analytical methodologies, and safety information, tailored for scientific professionals.

Chemical Identity and Structure

-

IUPAC Name: 3-Propanoyloxybenzoic acid[3]

-

Synonyms: this compound, Benzoic acid, m-hydroxy-, propionate[1]

The molecule's structure consists of a central benzene ring substituted with a carboxylic acid group and a propionyloxy ester group at positions 1 and 3, respectively.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source(s) |

| Molecular Weight | 194.18 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 347.9 °C | [4] |

| Flash Point | 139.2 °C | [4] |

| Purity | ≥90-96% (typical) | [1][4] |

| Storage Temperature | Room temperature or 2°C - 8°C, sealed in dry conditions | [2][4] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1][3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3-4 | [1][3] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the ester.

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or enzymatically via esterases. This reaction cleaves the ester bond to yield 3-hydroxybenzoic acid and propionic acid. This hydrolytic susceptibility is a key feature for its potential application as a prodrug, allowing for controlled release of a parent compound. The chemical stability is generally considered stable under recommended storage conditions, which involve keeping it in a dry, sealed container.[5]

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as salt formation with bases, and esterification with alcohols.

Below is a diagram illustrating the hydrolysis pathway.

Caption: Hydrolysis of this compound.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound suggest the following characteristic spectroscopic data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons (typically in the 7.0-8.0 ppm region), a quartet for the methylene (-CH₂-) group of the propionyl chain (around 2.6 ppm), and a triplet for the methyl (-CH₃) group (around 1.2 ppm). A broad singlet for the carboxylic acid proton would also be present, likely downfield (>10 ppm).

-

¹³C NMR: The carbon NMR would display signals for two carbonyl carbons (one for the ester and one for the carboxylic acid, typically in the 165-180 ppm range), aromatic carbons (110-160 ppm), and the aliphatic carbons of the propionyl group (in the 10-40 ppm range).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), C=O stretching from both the carboxylic acid and the ester (around 1700-1760 cm⁻¹), and C-O stretching bands.

-

Mass Spectrometry: The exact mass of the molecule is 194.05790880 Da.[3] The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragmentation patterns characteristic of the loss of the propionyl group or other fragments.

Analytical Protocol: Purity Assessment by HPLC

To ensure the quality and integrity of this compound for research purposes, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of such compounds.

Objective: To develop a reliable reverse-phase HPLC method for determining the purity of this compound.

Rationale: The compound's aromatic nature makes it an excellent chromophore for UV detection, and its moderate polarity is well-suited for separation on a C18 stationary phase.

Methodology

| Parameter | Specification |

| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Procedure

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using acetonitrile as the diluent.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions.

-

Data Processing: Integrate the peak areas in the resulting chromatograms. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness and Self-Validation: To ensure the reliability of this protocol, system suitability tests must be performed. This includes multiple injections of the standard to verify the reproducibility of retention time, peak area, and peak asymmetry (tailing factor). These checks confirm that the chromatographic system is performing correctly before analyzing any samples.

Caption: HPLC Purity Analysis Workflow.

Safety Information

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:51988-36-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Propanoyloxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 50 mg, CAS No. 51988-36-4 | Research Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Benzoyloxy)propanoic acid. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

LookChem. (2017). This compound Safety Data Sheets(SDS). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 51988-36-4 [amp.chemicalbook.com]

- 3. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 50 mg, CAS No. 51988-36-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 5. lookchem.com [lookchem.com]

The Solubility Profile of 3-(Propionyloxy)benzoic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(Propionyloxy)benzoic acid, a derivative of benzoic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and a multitude of other applications. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, processability, and the overall efficiency of its downstream applications. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile in a range of common organic solvents, and details robust experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this compound.

Molecular Structure and Physicochemical Properties Analysis: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A thorough analysis of this compound's structure is the first step in predicting its behavior in different solvent environments.

Molecular Formula: C₁₀H₁₀O₄[1]

Molecular Weight: 194.18 g/mol [1]

Structure:

Key Structural Features and Their Influence on Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests that this compound will have some affinity for nonpolar or moderately polar solvents that can engage in van der Waals interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).[1] This group is the primary driver for solubility in polar, protic solvents. The acidic nature of this group also implies that its solubility will be significantly influenced by the pH in aqueous systems, though that is beyond the scope of this guide focused on organic solvents.

-

Ester Group (-COO-): The propionyloxy group is an ester linkage. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor.[1] This group adds a degree of polarity to the molecule but is less polar than the carboxylic acid. The ethyl chain of the propionyl group contributes to the nonpolar character of the molecule.

-

XLogP3: 2.3[1]. This value, a computed logarithm of the octanol-water partition coefficient, indicates a moderate level of lipophilicity. A positive LogP value suggests a preference for nonpolar environments over water. This further supports the prediction of solubility in organic solvents.

-

Hydrogen Bond Donor Count: 1[1]

-

Hydrogen Bond Acceptor Count: 4[1]

The presence of both polar (carboxylic acid, ester) and nonpolar (aromatic ring, ethyl group) regions makes this compound an amphiphilic molecule. Its solubility will, therefore, be a delicate balance of its interactions with different types of solvents.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, temporary attractions between molecules and are the primary forces in nonpolar solvents.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.

Predicting the Solubility of this compound:

-

In Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid and ester groups, this compound is expected to have good solubility in these solvents. The solvent molecules can effectively solvate both the hydrogen-bond donating hydroxyl group and the hydrogen-bond accepting carbonyl oxygens.

-

In Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have dipoles but do not have hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors. Therefore, this compound is predicted to have moderate to good solubility in these solvents. The strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the carboxylic acid group will facilitate dissolution.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring and the ethyl group of this compound will have some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to an overall low to very low solubility in nonpolar solvents. The energy required to break the strong hydrogen bonds between the carboxylic acid molecules in the solid state will not be compensated by the weak interactions with the nonpolar solvent.

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents based on the theoretical principles discussed above. It is crucial to note that this is a predictive assessment and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the carboxylic acid and ester groups of the solute. |

| Isopropanol | Moderate to High | Good hydrogen bonding, but the larger alkyl group of the solvent may slightly reduce polarity compared to methanol and ethanol. | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent facilitate dissolution of the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent with strong hydrogen bond accepting capabilities, effectively solvating the carboxylic acid group. | |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent that can effectively solvate the solute. | |

| Moderately Polar | Dichloromethane (DCM) | Low to Moderate | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |

| Ethyl Acetate | Moderate | As an ester itself, it shares some structural similarity and can engage in dipole-dipole interactions. | |

| Nonpolar | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces which are insufficient to overcome the strong intermolecular forces of the solid solute. |

| Toluene | Low | The aromatic ring of toluene can interact with the aromatic ring of the solute via π-π stacking, but this is not enough to solvate the polar carboxylic acid group effectively. |

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical prediction provides a valuable starting point, empirical determination of solubility is essential for accurate data. The following are detailed protocols for two widely used methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Dynamic (Laser Nephelometry) Method

This method is faster than the equilibrium method and is useful for screening solubility in multiple solvents.

Principle: A suspension of the solute in the solvent is heated until the solid completely dissolves (clear point). The solution is then cooled, and the temperature at which the solid begins to precipitate (cloud point) is detected by an increase in turbidity, measured by a laser.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh a known amount of this compound and add a known volume of the solvent into a sample vial.

-

Place a small magnetic stir bar in the vial.

-

-

Measurement:

-

Place the vial in the instrument's sample holder.

-

The instrument will heat the sample at a controlled rate while stirring.

-

A laser beam is passed through the sample, and a detector measures the light transmission.

-

The temperature at which the last solid particles dissolve (clear point) is recorded.

-

-

Cooling and Detection:

-

The instrument then cools the solution at a controlled rate.

-

The temperature at which the solution becomes turbid due to precipitation (cloud point) is detected and recorded.

-

-

Data Analysis:

-

The clear point and cloud point temperatures are used to construct a solubility curve (solubility vs. temperature).

-

Diagram of the Dynamic Solubility Workflow:

Caption: Workflow for the dynamic solubility method using nephelometry.

Data Interpretation and Influencing Factors

When interpreting solubility data, it is important to consider factors that can influence the results:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, it is crucial to control and report the temperature at which solubility is measured.

-

Purity of the Compound and Solvent: Impurities can significantly affect solubility. It is recommended to use highly pure starting materials.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Safety Precautions

When working with this compound and organic solvents, it is imperative to follow standard laboratory safety procedures:

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[5][6]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle flammable solvents with care and away from ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18762077, 3-(Propanoyloxy)benzoic acid. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Nadia Korovina. (2020, September 7). Principles of Solubility in Organic Chemistry. [Video]. YouTube. [Link]

- EXPERIMENT 1 DETERMIN

-

Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

3-(Propionyloxy)benzoic acid IUPAC name and synonyms

An In-Depth Technical Guide to 3-(Propanoyloxy)benzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(propanoyloxy)benzoic acid, a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science research. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and known applications. Emphasis is placed on the causality behind experimental protocols and the integration of authoritative data to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to all scientific inquiry. 3-(Propanoyloxy)benzoic acid is a derivative of benzoic acid, where the hydroxyl group at the meta-position is esterified with propionic acid.

IUPAC Name and Identifiers

The nomenclature of this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 3-propanoyloxybenzoic acid[1]

This systematic name clarifies the structure: a propionyl group (propanoyl) is attached via an oxygen (oxy) to the third position of a benzoic acid ring.

Chemical Structure

The two-dimensional structure provides a clear representation of the atomic connectivity.

Caption: General workflow for the synthesis of 3-(Propanoyloxy)benzoic acid.

Detailed Experimental Protocol (Exemplary)

This protocol describes a self-validating system for the synthesis of 3-(propanoyloxy)benzoic acid. The causality for each step is explained to provide field-proven insight.

-

Reactant Preparation:

-

Dissolve 3-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. [2] * Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive propionyl chloride.

-

Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.2 eq).

-

Rationale: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. A tertiary amine is chosen as it is non-nucleophilic and will not compete with the hydroxyl group.

-

-

Reaction Execution:

-

Cool the flask to 0°C in an ice bath.

-

Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

-

Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Rationale: Dropwise addition ensures the reaction temperature remains controlled.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Rationale: TLC is a crucial in-process control to monitor reaction progress and prevent over-running or incomplete conversion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a dilute aqueous HCl solution.

-

Rationale: This step neutralizes the remaining base and hydrolyzes any unreacted propionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Rationale: The washing steps remove water-soluble impurities, including the triethylamine hydrochloride salt.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: Removal of all water is essential before solvent evaporation to obtain a clean crude product.

-

Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Rationale: Purification is necessary to remove unreacted starting materials and any side products, yielding the final compound with high purity.

-

Applications in Research and Drug Development

While 3-(propanoyloxy)benzoic acid is primarily a research chemical, its structural motifs and observed biological activities suggest potential applications.

Antithrombotic Potential

There is evidence to suggest that 3-(propionyloxy)benzoic acid may function as an antithrombotic agent. It has been shown to have significant effects on platelet aggregation and blood clotting. This activity is likely linked to its ability to alter the function of polymorphonuclear leukocytes, which are key cells in the inflammatory and coagulation cascades. This makes it a compound of interest for researchers developing novel therapies for cardiovascular diseases.

Intermediate in Medicinal Chemistry

The core structure, a derivative of hydroxybenzoic acid, is a versatile scaffold in drug discovery. Hydroxybenzoic acids and their esters are integral components in the synthesis of a wide range of biologically active molecules, including antimicrobial and anti-inflammatory agents. [2]The precursor, 3-hydroxybenzoic acid, is used as an intermediate in the synthesis of pharmaceuticals, resins, and plasticizers. [3][4]Therefore, 3-(propanoyloxy)benzoic acid serves as a valuable building block for creating more complex molecular architectures with tailored pharmacological profiles.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical compound.

-

Hazard Identification: 3-(Propanoyloxy)benzoic acid is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautions for Safe Handling: Handle in a well-ventilated area or under a fume hood. [5]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6][7]Avoid the formation of dust and aerosols. [5]* Conditions for Safe Storage: Store in a cool, dry place in a tightly sealed container. [5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [6][8]

Conclusion

3-(Propanoyloxy)benzoic acid, with the IUPAC name 3-propanoyloxybenzoic acid, is a well-defined chemical entity with established physicochemical properties. Its synthesis is straightforward via the esterification of 3-hydroxybenzoic acid, a process that can be carefully controlled and monitored. Its demonstrated effects on platelet aggregation highlight its potential as a lead compound in antithrombotic research. For scientists in drug development and organic synthesis, this compound represents both a valuable synthetic intermediate and a subject for further biological investigation.

References

-

PubChem. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077. National Institutes of Health. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

PubChem. 3-(Benzoyloxy)propanoic acid | C10H10O4 | CID 21263483. National Institutes of Health. [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

-

PubChem. 3-(Isobutyryloxy)benzoic acid | C11H12O4 | CID 45600766. National Institutes of Health. [Link]

-

Sunway Pharm Ltd. This compound - CAS:51988-36-4. [Link]

-

PubChem. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420. National Institutes of Health. [Link]

-

PubChem. 4-(Propanoyloxy)benzoic acid | C10H10O4 | CID 285887. National Institutes of Health. [Link]

-

PubChem. 3-Propylbenzoic acid | C10H12O2 | CID 18752374. National Institutes of Health. [Link]

-

Wikipedia. 3-Hydroxybenzoic acid. [Link]

-

Redox. Safety Data Sheet Benzoic acid. [Link]

-

Liu, X., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 121. [Link]

Sources

- 1. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybenzoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. redox.com [redox.com]

A Senior Application Scientist's Guide to the Synthesis of 3-(Propionyloxy)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Overview

3-(Propionyloxy)benzoic acid, an ester derivative of m-hydroxybenzoic acid, serves as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature—possessing both a reactive carboxylic acid and a protected phenolic hydroxyl group—makes it an important intermediate for constructing more complex molecules. The synthesis of this target molecule is centered on the selective esterification of the phenolic hydroxyl group of m-hydroxybenzoic acid.

This guide provides an in-depth analysis of the primary synthetic routes, moving beyond simple protocols to explore the mechanistic rationale and strategic considerations behind each method. We will dissect the core precursors and evaluate multiple synthetic pathways, enabling you to make informed decisions based on substrate sensitivity, desired yield, and available laboratory resources.

Part 1: Analysis of Core Precursors

The success of any synthesis is fundamentally tied to the quality and appropriate selection of its starting materials. For this compound, two components are critical: the aromatic backbone and the acylating agent.

-

m-Hydroxybenzoic Acid: This is the foundational scaffold. It is a commercially available solid. Due to the presence of both a phenolic hydroxyl and a carboxylic acid group, a key challenge is achieving chemoselective acylation at the more nucleophilic phenolic oxygen without engaging the carboxylic acid. The synthesis of m-hydroxybenzoic acid itself can be achieved from 3-sulphobenzoic acid in a potassium hydroxide melt, a process that requires careful control to avoid isomeric impurities.[1]

-

The Propionylating Agent: The choice of the propionyl donor dictates the reaction conditions and overall strategy.

-

Propionyl Chloride: Highly reactive and electrophilic, it readily acylates phenols. However, it is corrosive, moisture-sensitive, and generates stoichiometric amounts of HCl, necessitating the use of a scavenger base.

-

Propionic Anhydride: A less reactive but easier-to-handle alternative to propionyl chloride. The reaction is cleaner, producing propionic acid as a byproduct, which is less corrosive than HCl. It is often used in Friedel-Crafts acylation reactions.[2]

-

Propionic Acid: The least reactive option. It requires activation to facilitate esterification and is the reagent of choice for milder, coupling-agent-mediated reactions like the Steglich esterification or acid-catalyzed reactions like the Fischer esterification (though the latter is generally less suitable for this specific transformation due to chemoselectivity issues).

-

Part 2: Synthetic Pathways and Mechanistic Insights

Several reliable methods exist for the synthesis of this compound. The selection of a specific pathway depends on the desired scale, purity requirements, and tolerance for harsh reagents.

Pathway 1: Direct Acylation with Propionyl Chloride or Anhydride

This is a classic and robust method for acylating phenols. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as pyridine or triethylamine is essential. Its primary role is to neutralize the acidic byproduct (HCl or propionic acid), driving the reaction to completion according to Le Châtelier's principle.[3] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are used to prevent hydrolysis of the highly reactive acylating agent.

Experimental Protocol (Propionyl Chloride):

-

Dissolve m-hydroxybenzoic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (1.1 to 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Perform an aqueous workup: separate the organic layer, wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted starting material), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via recrystallization or column chromatography.

Pathway 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, making it ideal for substrates that are sensitive to harsher conditions.[4]

Causality Behind Experimental Choices:

-

DCC (N,N'-Dicyclohexylcarbodiimide): This is the coupling agent. It activates the carboxylic acid (propionic acid) by forming a highly reactive O-acylisourea intermediate.[4]

-

DMAP (4-Dimethylaminopyridine): This is a crucial nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a reactive acylpyridinium species. This step is faster than the direct reaction with the alcohol and, critically, prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][6]

-

Byproduct: The reaction generates dicyclohexylurea (DCU), a sparingly soluble solid that precipitates from most organic solvents, which helps drive the reaction forward but requires removal by filtration.[5]

Experimental Protocol:

-

Dissolve m-hydroxybenzoic acid (1.0 eq.), propionic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in the same solvent dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of DCU will form.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate and perform an aqueous workup as described in Pathway 1 to remove any remaining impurities.

-

Purify the product as needed.

Pathway 3: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild method that facilitates the esterification of an alcohol with a carboxylic acid under neutral conditions.[7][8] It is renowned for its reliability, though the reagents are more expensive and the workup can be more complex.

Causality Behind Experimental Choices:

-

Triphenylphosphine (PPh₃) and DIAD/DEAD: This pair of reagents is the heart of the reaction. They react to form a phosphonium salt. The alcohol (phenolic -OH of m-hydroxybenzoic acid) attacks this species, forming an alkoxyphosphonium salt, which is an excellent leaving group.[9]

-

Nucleophile: The deprotonated carboxylic acid (propionate) acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[10]

-

Driving Force: The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[10]

Experimental Protocol:

-

Dissolve m-hydroxybenzoic acid (1.0 eq.), propionic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change is typically observed.[11]

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purification is often challenging due to the triphenylphosphine oxide and hydrazine byproducts. Column chromatography is almost always required to isolate the pure ester.

Part 3: Comparative Analysis and Data Presentation

The choice of synthetic route is a critical decision based on a balance of factors.

| Parameter | Direct Acylation | Steglich Esterification | Mitsunobu Reaction |

| Key Reagents | Propionyl Chloride/Anhydride, Base (e.g., Pyridine) | Propionic Acid, DCC, DMAP | Propionic Acid, PPh₃, DIAD/DEAD |

| Conditions | 0 °C to RT, Anhydrous | 0 °C to RT, Anhydrous, Mild | 0 °C to RT, Anhydrous, Very Mild |

| Primary Byproducts | Amine Hydrochloride, Propionic Acid | Dicyclohexylurea (DCU) | Triphenylphosphine Oxide, Hydrazine derivative |

| Purification | Aqueous Workup, Recrystallization/Chromatography | Filtration of DCU, Aqueous Workup, Chromatography | Column Chromatography (essential) |

| Advantages | Cost-effective, high reactivity, scalable. | Very mild conditions, suitable for sensitive substrates.[5] | Extremely mild, high functional group tolerance.[8] |

| Disadvantages | Corrosive/moisture-sensitive reagents (acyl chloride). | DCU can be difficult to remove completely; DCC is an allergen. | Expensive reagents, difficult purification. |

Part 4: Visualization of Workflows and Mechanisms

Diagrams provide a clear visual summary of the chemical logic and experimental flow.

Caption: Overview of primary synthetic routes to this compound.

Caption: Catalytic cycle of DMAP in the Steglich Esterification.

Sources

- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to Investigating 3-(Propionyloxy)benzoic Acid as a Novel Antithrombotic Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. While existing antithrombotic therapies are effective, they are often associated with a significant risk of bleeding complications. This necessitates the development of novel agents with improved safety profiles. This technical guide outlines a comprehensive preclinical research plan to evaluate the potential of 3-(propionyloxy)benzoic acid, a derivative of 3-hydroxybenzoic acid, as a novel antithrombotic agent. We present a proposed synthesis pathway, a suite of in vitro and in vivo experimental protocols, and a hypothesized mechanism of action centered on the inhibition of platelet aggregation. This document is intended to serve as a practical roadmap for researchers in the field of thrombosis and hemostasis.

Introduction: The Unmet Need in Antithrombotic Therapy

The formation of blood clots, or thrombi, within blood vessels is a critical pathological event underlying cardiovascular diseases.[1] Antiplatelet agents, such as aspirin and clopidogrel, are mainstays in the prevention and treatment of arterial thrombosis.[2] Aspirin, one of the most widely used drugs globally, exerts its primary antithrombotic effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[3][4]

However, the clinical utility of current antithrombotic agents is limited by a narrow therapeutic window, with the primary adverse effect being an increased risk of bleeding.[5] This has spurred the search for new therapeutic strategies that can effectively prevent thrombosis without significantly impairing hemostasis. Benzoic acid derivatives have emerged as a promising class of compounds, with some demonstrating antiplatelet and antithrombotic activities.[6][7]

Rationale for Investigating this compound

This compound is a structural analog of salicylic acid (2-hydroxybenzoic acid), the active metabolite of aspirin. Its structure, featuring a propionyloxy group at the meta-position of the benzoic acid ring, presents an intriguing candidate for investigation as a modulator of platelet function. The rationale for its potential as an antithrombotic agent is rooted in the established pharmacology of related compounds:

-

Structural Similarity to Salicylates: The core benzoic acid scaffold is a well-established pharmacophore for COX inhibition.[8] The propionyloxy moiety may allow for interaction with the active site of COX enzymes.

-

Known Antiplatelet Effects of Benzoic Acid Derivatives: Studies have shown that various derivatives of benzoic acid can inhibit platelet aggregation through different mechanisms, suggesting a class effect that warrants further exploration.[6][9]

This guide proposes a systematic evaluation of this compound, from its chemical synthesis to a thorough preclinical assessment of its antithrombotic and hemostatic effects.

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved through the esterification of 3-hydroxybenzoic acid with propionyl chloride.

Proposed Synthesis Protocol

Reaction:

Materials:

-

3-Hydroxybenzoic acid

-

Propionyl chloride

-

Anhydrous dichloromethane

-

Triethylamine

-

2 M Sodium hydroxide solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid in anhydrous dichloromethane.

-

Cool the flask in an ice/water bath.

-

Add triethylamine dropwise to the solution with stirring.

-

Slowly add propionyl chloride to the reaction mixture over 20 minutes, maintaining the cool temperature.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

-

Transfer the reaction mixture to a separating funnel and wash sequentially with water and 2 M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.[10]

In Vitro Evaluation of Antithrombotic Potential

The initial phase of evaluation will focus on a series of in vitro assays to determine the effect of this compound on platelet function and the coagulation cascade.

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation.[11]

Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood collected in 3.2% sodium citrate.

-

Assay Procedure:

-

Place PRP in a cuvette with a stir bar and incubate at 37°C in an aggregometer.

-

Add varying concentrations of this compound or vehicle control and incubate.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., arachidonic acid, ADP, collagen).

-

Record the change in light transmission for a set period.

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.

| Agonist | Concentration | Pathway Investigated |

| Arachidonic Acid | 0.5 - 1.0 mM | Cyclooxygenase (COX) pathway |

| ADP | 5 - 20 µM | P2Y1/P2Y12 receptor pathway |

| Collagen | 1 - 5 µg/mL | GPVI receptor pathway |

Coagulation Assays

To assess the impact on the coagulation cascade, Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays will be performed.[12][13][14]

aPTT Protocol (Intrinsic and Common Pathways):

-

Incubate platelet-poor plasma with the test compound at 37°C.

-

Add a contact activator (e.g., silica) and phospholipid.

-

Initiate clotting by adding calcium chloride and record the time to clot formation.[10]

PT Protocol (Extrinsic and Common Pathways):

-

Incubate platelet-poor plasma with the test compound at 37°C.

-

Add a mixture of tissue factor and calcium chloride to initiate clotting.

Elucidation of the Mechanism of Action

Based on its structural similarity to aspirin, the primary hypothesis is that this compound acts as a COX inhibitor.

COX-1/COX-2 Inhibition Assay

Commercially available COX inhibitor screening kits (colorimetric or fluorometric) will be used to determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.[11][12][17]

Protocol Overview:

-

Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen or fluorophore.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

Thromboxane A2 Synthase Inhibition Assay

To investigate if the compound specifically targets the downstream enzyme in the TXA2 pathway, a thromboxane synthase inhibitor screening assay will be performed.[18][19]

Protocol Overview:

-

Utilize a fluorescence polarization-based assay with a fluorescent probe that binds to the active site of thromboxane A synthase.

-

Incubate the enzyme with the test compound.

-

Measure the displacement of the fluorescent probe, which correlates with the inhibitory activity of the compound.

In Vivo Assessment of Efficacy and Safety

Promising in vitro results will be followed by in vivo studies in animal models to evaluate the antithrombotic efficacy and bleeding risk.

Ferric Chloride-Induced Thrombosis Model

This widely used model assesses arterial thrombosis in vivo.[2][20][21]

Protocol:

-

Anesthetize mice and expose the carotid artery.

-

Administer this compound or vehicle control intravenously or orally.

-

Induce vascular injury by applying a filter paper saturated with ferric chloride (FeCl3) to the artery.

-

Monitor blood flow using a Doppler probe and record the time to vessel occlusion.

Tail Bleeding Time Assay

This assay is a standard method to evaluate the effect of a compound on hemostasis and predict bleeding risk.[19]

Protocol:

-

Administer the test compound or vehicle to mice.

-

After a set period, transect the distal portion of the tail.

-

Immerse the tail in warm saline and measure the time until bleeding ceases.

Data Interpretation and Future Directions

The data generated from this comprehensive research plan will provide a robust assessment of the antithrombotic potential of this compound.

| Assay | Favorable Outcome for Antithrombotic Potential | Implication |

| Platelet Aggregation | Inhibition of arachidonic acid-induced aggregation | Suggests COX-1 inhibition |

| aPTT/PT | No significant prolongation | Indicates a lower risk of disrupting the coagulation cascade |

| COX Inhibition Assay | Selective inhibition of COX-1 over COX-2 | Suggests a mechanism similar to low-dose aspirin with potentially fewer gastrointestinal side effects |

| Ferric Chloride Model | Prolonged time to vessel occlusion | Demonstrates in vivo antithrombotic efficacy |

| Tail Bleeding Time | Minimal increase in bleeding time compared to aspirin | Suggests a favorable safety profile |

Should this compound demonstrate potent antiplatelet activity with a favorable safety profile, further studies would be warranted, including pharmacokinetic and pharmacodynamic modeling, and investigation in larger animal models of thrombosis.

Visualizations

Proposed Mechanism of Action: COX Pathway Inhibition

Caption: Hypothesized mechanism of this compound via COX-1 inhibition.

Experimental Workflow for Preclinical Evaluation

Caption: A systematic workflow for the preclinical evaluation of this compound.

References

-

Determination of specific inhibitors of thromboxane A2 formation. (1980). British Journal of Pharmacology, 69(1), 3–5. [Link]

-

Analysis of Platelet Aggregation by Light Transmission Aggregometry. (n.d.). In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. [Link]

-

Prothrombin Time. (2021). PhenX Toolkit. [Link]

-

Broze, G. J., Jr, & Yin, Z. (2009). Mouse Models of Hemostasis. Methods in molecular biology (Clifton, N.J.), 522, 213–232. [Link]

-

Liu, J., et al. (2014). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. Thrombosis Journal, 12(1), 15. [Link]

-

Hayashi, S., et al. (2018). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1346–1363. [Link]

-

Ranjbar, S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]

-

Undas, A., Brummel-Ziedins, K., & Mann, K. G. (2014). Why does aspirin decrease the risk of venous thromboembolism? On old and novel antithrombotic effects of acetyl salicylic acid. Journal of thrombosis and haemostasis : JTH, 12(11), 1776–1787. [Link]

-

Ni, R., et al. (2018). Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model. Arteriosclerosis, thrombosis, and vascular biology, 38(10), 2338–2344. [Link]

-

Introduction to Platelet Function Analyzer (PFA-100/200) compared to platelet aggregometry. (2015). Vascular health and risk management, 11, 133–148. [Link]

-

Determination of specific inhibitors of thromboxane A2 formation. (1980). British journal of pharmacology, 69(1), 3–5. [Link]

-

Ni, R., et al. (2018). Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model. Arteriosclerosis, thrombosis, and vascular biology, 38(10), 2338–2344. [Link]

-

Violi, F., et al. (1991). Moderate anticoagulation by salicylate prevents thrombosis without bleeding complications. An experimental study in rats. Thrombosis research, 62(4), 347–354. [Link]

-

De Gaetano, G., et al. (1983). Anti-thrombotic effect of very low doses of acetyl salicylic acid in rats. Thrombosis research, 29(3), 313–321. [Link]

-

Lee, H., et al. (2019). The role of platelet function analyzer-200 in predicting perioperative bleeding risk. Korean journal of anesthesiology, 72(4), 356–363. [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (2018). International journal of molecular sciences, 19(2), 527. [Link]

-

Bleeding Time, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

-

Zhang, Q., et al. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. PloS one, 12(1), e0170334. [Link]

-

Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical. [Link]

-

Kim, K., et al. (2020). Antithrombotic effect of SP-8008, a benzoic acid derivative, through the selective inhibition of shear stress-induced platelet aggregation. British journal of pharmacology, 177(4), 929–944. [Link]

-

N-Propionyl-1,3-thiazinane-2-thione. (2021). Organic Syntheses, 98, 374-388. [Link]

-

Prothrombin time (PT). (n.d.). University of Thi-Qar, College of Science, Department of Pathological Analyzes. [Link]

-

The Prothrombin Time [PT]. (2024). Practical-Haemostasis.com. [Link]

-

Ku, S. K., & Bae, J. S. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of visualized experiments : JoVE, (115), 54473. [Link]

-

Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASĀYAN Journal of Chemistry, 12(1), 12-19. [Link]

-

3-(Propanoyloxy)benzoic acid. (n.d.). PubChem. [Link]

-

ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. (n.d.). Atlas Medical. [Link]

-

Making Propionyl Chloride: An Acid Chloride. (2023). YouTube. [Link]

-

Partial Thromboplastin Time (PTT), Activated. (n.d.). Labcorp. [Link]

- Process for producing propionic acid derivatives. (1999).

-

Activated Partial Thromboplastin Time (aPTT). (2025). University of Iowa Health Care. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). Molecules (Basel, Switzerland), 25(18), 4239. [Link]

-

Weitz, J. I., & Fredenburgh, J. C. (2019). Antithrombotic Agents. Circulation research, 124(3), 395–397. [Link]

-

(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2019). Pharmaceutical Chemistry Journal, 53(1), 36-40. [Link]

-

3-(Propanoyloxy)benzoic acid. (n.d.). PubChem. [Link]

-

In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur. (2022). Molecules (Basel, Switzerland), 27(11), 3496. [Link]

-

Kim, K., et al. (2020). Antithrombotic effect of SP-8008, a benzoic acid derivative, through the selective inhibition of shear stress-induced platelet aggregation. British Journal of Pharmacology, 177(4), 929-944. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Why does aspirin decrease the risk of venous thromboembolism? On old and novel antithrombotic effects of acetyl salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thebloodproject.com [thebloodproject.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Moderate anticoagulation by salicylate prevents thrombosis without bleeding complications. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-thrombotic effect of very low doses of acetyl salicylic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. korambiotech.com [korambiotech.com]

- 10. assaygenie.com [assaygenie.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 14. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Determination of specific inhibitors of thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. Platelet Function: PFA-100/200 – ECAT | Clotpedia [clotpedia.nl]

Discovery and history of 3-(Propionyloxy)benzoic acid

An In-depth Technical Guide to 3-(Propionyloxy)benzoic Acid: Synthesis, History, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 51988-36-4), a benzoic acid derivative. While the specific historical details of its initial discovery are not prominently documented, its emergence in scientific literature in the early 1980s suggests its synthesis for structure-activity relationship studies of aspirin analogues. This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol via esterification of 3-Hydroxybenzoic acid, and critically evaluates its documented biological activities. Particular focus is given to early research investigating its effects on platelet aggregation and inflammation, which revealed a complex and often counterintuitive pharmacological profile compared to its isomers. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking a foundational understanding of this specific organic molecule.

Introduction and Historical Context

This compound belongs to the family of acyloxybenzoic acids, which are structurally related to the well-known nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin). The history of this specific molecule is not marked by a singular, celebrated discovery. Instead, it appears to have been synthesized as part of broader research efforts in the late 1970s and early 1980s aimed at understanding the structural requirements for inhibiting the cyclooxygenase (COX) enzyme and modulating platelet aggregation.

The parent compound, 3-hydroxybenzoic acid, is a naturally occurring phenolic acid found in plants like the pineapple and is a component of castoreum.[1] Its isomers, particularly 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, have a much richer history. Salicylic acid is the famous precursor to aspirin, while esters of 4-hydroxybenzoic acid (parabens) became widely used as antimicrobial preservatives starting in the 1920s.[1]

The study of this compound, referred to in early literature as 3-PBA, was a logical extension of this research, exploring how moving the acyloxy group from the ortho-position (position 2, as in aspirin) to the meta-position (position 3) would alter its biological effects.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[2] Its key chemical and physical properties, compiled from authoritative databases, are summarized below.

| Property | Value | Source |

| CAS Number | 51988-36-4 | PubChem[3], ChemicalBook[4] |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[3], Biosynth |

| Molecular Weight | 194.18 g/mol | PubChem[3], Biosynth |

| IUPAC Name | 3-Propanoyloxybenzoic acid | PubChem[3] |

| Boiling Point | 347.9 °C (Predicted) | Biosynth |

| Flash Point | 139.2 °C (Predicted) | Biosynth |

| Purity | ≥95% (Typical Commercial) | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

| SMILES | CCC(=O)OC1=CC=CC(=C1)C(=O)O | PubChem[3], ChemScene[2] |

Synthesis and Characterization

The most direct and common method for synthesizing this compound is the esterification of the phenolic hydroxyl group of 3-Hydroxybenzoic acid. This can be achieved efficiently using propionyl chloride in the presence of a base or by using propionic anhydride.

Synthesis Pathway via Acylation

The reaction involves the acylation of the phenolic hydroxyl group on 3-hydroxybenzoic acid. The carboxylic acid group is less nucleophilic and generally does not react under these conditions without specific activation.

Sources

In-Depth Technical Guide to the Spectroscopic Data of 3-(Propionyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Propionyloxy)benzoic acid, a key organic intermediate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to elucidate its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical underpinnings of the technique, a standardized protocol for data acquisition, and an in-depth interpretation of the predicted spectral data. This document serves as a valuable resource for researchers in synthetic chemistry, pharmacology, and materials science, offering critical insights for compound identification, purity assessment, and structural verification.

Introduction

This compound (CAS No. 51988-36-4) is a derivative of benzoic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1] Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The precise characterization of such compounds is paramount to ensure the integrity and reproducibility of scientific research and development.

Spectroscopic methods are the cornerstone of molecular characterization. This guide will explore the expected spectroscopic signature of this compound using a multi-technique approach to provide a holistic understanding of its chemical structure.

Molecular Structure and Atom Numbering